1-Chloro-3-(pentyloxy)benzene

Description

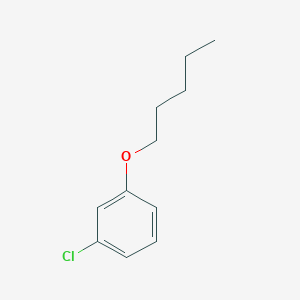

1-Chloro-3-(pentyloxy)benzene (CAS: 51241-38-4; MFCD20411770) is a halogenated aromatic ether characterized by a chlorine substituent at the 1-position and a pentyloxy group (-O-C₅H₁₁) at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₅ClO, with a molecular weight of 198.69 g/mol . The compound is synthesized via nucleophilic substitution reactions, typically involving haloalkanes and phenol derivatives under reflux conditions with bases like potassium carbonate, as seen in analogous syntheses of alkoxybenzene derivatives .

Properties

IUPAC Name |

1-chloro-3-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESDBEGYAQDHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707613 | |

| Record name | 1-Chloro-3-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51241-38-4 | |

| Record name | 1-Chloro-3-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(pentyloxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-3-nitrobenzene with pentanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(pentyloxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 1-chloro-3-(pentyl)benzene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of 1-chloro-3-(pentyl)benzene.

Scientific Research Applications

1-Chloro-3-(pentyloxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(pentyloxy)benzene involves its interaction with various molecular targets. The chlorine atom and pentyloxy group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Isomers and Positional Effects

1-Chloro-4-(pentyloxy)benzene (CAS: 51241-40-8) is a positional isomer of the target compound. For example, para-substituted derivatives often exhibit higher symmetry, influencing crystallinity and solubility .

Table 1: Structural Comparison of Chlorinated Alkoxybenzenes

Electronic and Functional Group Effects

The pentyloxy group (-O-C₅H₁₁) is electron-donating due to oxygen’s lone pairs, enhancing the electron density of the aromatic ring. This contrasts with electron-withdrawing groups (e.g., -CF₃, -CCl₃), which reduce electron density and alter reaction pathways:

- 1-Chloro-3-(trifluoromethyl)benzene (CAS: 2136-81-4): The -CF₃ group withdraws electrons, making the ring less reactive toward electrophilic substitution but more prone to nucleophilic attack. This compound is used in agrochemicals and pharmaceuticals .

Table 2: Electronic Effects of Substituents

Environmental and Toxicological Profiles

Chlorinated benzene derivatives often exhibit environmental persistence due to low biodegradability. For example:

Biological Activity

1-Chloro-3-(pentyloxy)benzene, with the chemical formula C13H18ClO, is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Molecular Structure:

- Molecular Weight: 226.74 g/mol

- CAS Number: 51241-38-4

Physical Properties:

- Appearance: Colorless to pale yellow liquid

- Solubility: Sparingly soluble in water, soluble in organic solvents

Mechanisms of Biological Activity

This compound's biological activity can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the chloro group and the pentyloxy chain contributes to its lipophilicity, enhancing membrane permeability and potential interaction with cellular components.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation: It could act as a ligand for various receptors, influencing signal transduction pathways.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

A study investigating the antimicrobial effects of chlorinated phenolic compounds found that this compound exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Toxicological Studies

Toxicity assessments have been conducted using various aquatic organisms to evaluate the environmental impact of this compound. The compound's acute toxicity was tested on Pimephales promelas (fathead minnow), revealing an LC50 value of approximately 50 mg/L, indicating moderate toxicity.

Case Studies

Case Study 1: Environmental Impact Assessment

A study evaluated the persistence and bioaccumulation potential of this compound in aquatic environments. Results indicated that the compound could bioaccumulate in fish tissues, raising concerns about its long-term ecological effects.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research utilizing quantitative structure-activity relationship (QSAR) modeling demonstrated that modifications to the pentyloxy chain could enhance biological activity. Compounds with longer alkyl chains showed increased potency against microbial strains, suggesting a pathway for optimizing efficacy through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.